molecular formula C16H15ClO5 B5810781 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid

货号 B5810781
分子量: 322.74 g/mol
InChI 键: HAXSUFMCKFJONI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid, also known as Olmesartan medoxomil, is a widely used drug in the treatment of hypertension. It belongs to the class of angiotensin II receptor blockers (ARBs) and works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict.

作用机制

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. This results in the relaxation of blood vessels, which leads to a reduction in blood pressure. 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil selectively binds to the angiotensin II type 1 (AT1) receptor, which is responsible for the vasoconstrictor effects of angiotensin II.
Biochemical and physiological effects:
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has been shown to have a number of biochemical and physiological effects. It has been found to reduce blood pressure in patients with hypertension, and to improve endothelial function in patients with coronary artery disease. 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has also been shown to have anti-inflammatory effects, and to reduce oxidative stress in animal models.

实验室实验的优点和局限性

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has a number of advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it a useful tool for investigating the renin-angiotensin system. However, 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has a short half-life, which can make it difficult to study its long-term effects. In addition, 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil is a relatively expensive drug, which can limit its use in some experiments.

未来方向

There are a number of future directions for research on 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil. One area of interest is the potential use of 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil in the treatment of diabetic nephropathy. Another area of interest is the potential use of 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil in combination with other drugs for the treatment of hypertension. Finally, there is interest in investigating the long-term effects of 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil on cardiovascular outcomes.

合成方法

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil is synthesized by reacting 2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylic acid with 2-chloro-4-(hydroxymethyl)-6-methoxyphenol in the presence of a base such as sodium hydroxide. The resulting product is then converted to 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil by reaction with methyl chloroformate.

科学研究应用

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has been extensively studied in clinical trials for its efficacy in the treatment of hypertension. It has also been investigated for its potential use in the prevention and treatment of cardiovascular disease, including heart failure, stroke, and myocardial infarction. In addition, 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has been studied for its effects on renal function and its potential use in the treatment of diabetic nephropathy.

属性

IUPAC Name

3-[[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO5/c1-21-14-7-11(8-18)6-13(17)15(14)22-9-10-3-2-4-12(5-10)16(19)20/h2-7,18H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXSUFMCKFJONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-Chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。